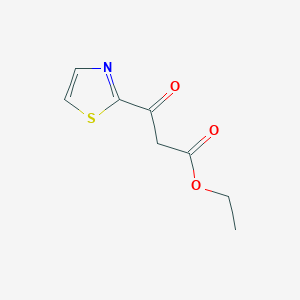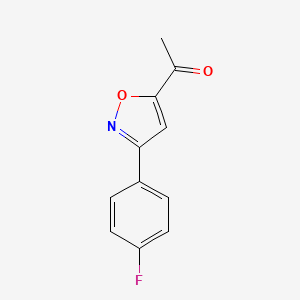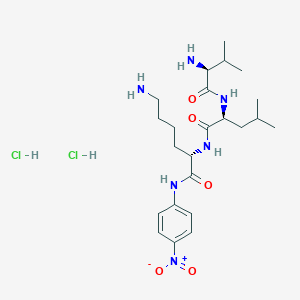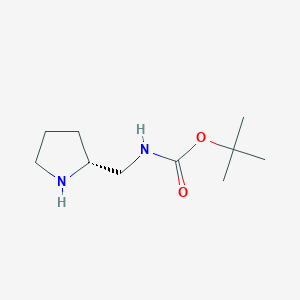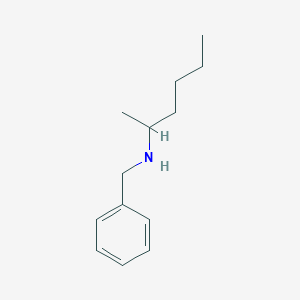
Acide 4-hexanoylphénylboronique
Vue d'ensemble
Description
4-Hexanoylphenylboronic acid is a boronic acid derivative with the CAS Number: 1106677-24-0 and Linear Formula: C12H17BO3 . It has a molecular weight of 220.08 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 4-Hexanoylphenylboronic acid is represented by the InChI code: 1S/C12H17BO3/c1-2-3-4-5-12(14)10-6-8-11(9-7-10)13(15)16/h6-9,15-16H,2-5H2,1H3 . This indicates that the molecule consists of a hexanoyl group attached to a phenylboronic acid group .Physical And Chemical Properties Analysis
4-Hexanoylphenylboronic acid is a solid substance that is stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique
Applications de détection
Les acides phénylboroniques, y compris l'acide 4-hexanoylphénylboronique, sont de plus en plus utilisés dans divers domaines de la recherche en raison de leurs interactions avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure . Ces interactions les rendent utiles dans diverses applications de détection, qui peuvent être des dosages homogènes ou une détection hétérogène .
Étiquetage biologique
L'interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines allant de l'étiquetage biologique . Cela peut être particulièrement utile pour suivre et étudier les processus biologiques.
Manipulation et modification des protéines
Un domaine de croissance particulière est l'interaction des acides boroniques avec les protéines, leur manipulation et l'étiquetage cellulaire . Cela peut être utilisé pour étudier les structures et les fonctions des protéines, et pour développer de nouvelles stratégies thérapeutiques.
Technologies de séparation
Les acides boroniques ont été utilisés dans les technologies de séparation . Leurs propriétés uniques leur permettent de se lier à certaines molécules, permettant la séparation de ces molécules d'un mélange.
Développement de thérapeutiques
Les acides boroniques sont également utilisés dans le développement de thérapeutiques . Leur capacité à interagir avec diverses molécules biologiques en fait un outil précieux dans la conception et l'administration de médicaments.
Systèmes d'administration de médicaments
Des stratégies basées sur l'acide phénylboronique pour les applications d'administration de médicaments ont été mises en évidence dans des recherches récentes . Ces stratégies utilisent la chimie unique des acides phénylboroniques pour administrer des médicaments à des cibles spécifiques dans le corps .
Interaction avec l'acide sialique
Des recherches récentes se sont concentrées sur l'interaction des acides phénylboroniques avec l'acide sialique, une nouvelle classe de cibles moléculaires . Cela ouvre de nouvelles possibilités pour les applications diagnostiques et thérapeutiques .
Libération contrôlée d'insuline
Les acides phénylboroniques ont été utilisés dans les polymères pour la libération contrôlée d'insuline . Cette application tire parti de la liaison réversible des acides boroniques aux diols, qui sont présents dans les molécules de glucose .
Safety and Hazards
The safety information for 4-Hexanoylphenylboronic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
While specific future directions for 4-Hexanoylphenylboronic acid are not mentioned in the search results, boronic acids in general are increasingly utilized in diverse areas of research . This includes their interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications .
Analyse Biochimique
Biochemical Properties
4-Hexanoylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the design of sensors and drug delivery systems. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, 4-Hexanoylphenylboronic acid can interact with glycoproteins and glycolipids, influencing their function and stability.
Cellular Effects
The effects of 4-Hexanoylphenylboronic acid on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Hexanoylphenylboronic acid can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can affect various cellular processes, including cell growth, differentiation, and apoptosis. Furthermore, the compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, 4-Hexanoylphenylboronic acid exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with biomolecules containing hydroxyl groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For instance, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. Additionally, 4-Hexanoylphenylboronic acid can influence gene expression by binding to transcription factors and other regulatory proteins, altering their activity and, consequently, the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 4-Hexanoylphenylboronic acid can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that 4-Hexanoylphenylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Hexanoylphenylboronic acid vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as modulating enzyme activity and influencing cell signaling pathways . High doses can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
4-Hexanoylphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, which can lead to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of 4-Hexanoylphenylboronic acid is crucial for predicting its effects on cellular function and potential toxicity.
Transport and Distribution
The transport and distribution of 4-Hexanoylphenylboronic acid within cells and tissues are critical factors that influence its activity and function. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of 4-Hexanoylphenylboronic acid within tissues can also affect its overall activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Hexanoylphenylboronic acid is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Additionally, 4-Hexanoylphenylboronic acid can localize to the cytoplasm, where it can modulate enzyme activity and cell signaling pathways.
Propriétés
IUPAC Name |
(4-hexanoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-2-3-4-5-12(14)10-6-8-11(9-7-10)13(15)16/h6-9,15-16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDARDEFCXPDTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)CCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629666 | |
| Record name | (4-Hexanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1106677-24-0 | |
| Record name | (4-Hexanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



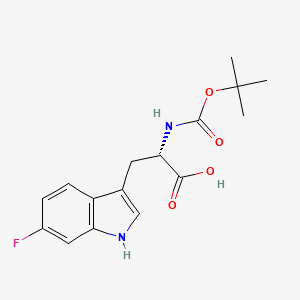



![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)
